molecular formula C26H28ClNO B094539 Zuclomiphene CAS No. 15690-55-8

Zuclomiphene

Cat. No.: B094539
CAS No.: 15690-55-8
M. Wt: 406.0 g/mol
InChI Key: GKIRPKYJQBWNGO-QPLCGJKRSA-N
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Description

Zuclomiphene (cis-clomiphene) is one of the two stereoisomers of clomiphene citrate, a selective estrogen receptor modulator (SERM) used clinically for ovulation induction and off-label for male hypogonadism . Clomiphene citrate is a racemic mixture containing ~40% this compound and ~60% enclomiphene (trans-clomiphene) . Structurally, this compound is distinguished by its cis-configuration, which confers distinct pharmacokinetic and pharmacodynamic properties. Notably, this compound exhibits a significantly longer elimination half-life (~30 days) compared to enclomiphene (~5 days) due to its lipophilicity (logP = 6.0), enterohepatic recycling, and sequestration into adipose tissue . This persistence contributes to prolonged systemic exposure, with this compound detectable in urine for up to 8 months post-administration in some individuals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Clomifene undergoes various chemical reactions, including hydroxylation, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, and N-dealkylation . These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .

Common Reagents and Conditions:

    Hydroxylation: Catalyzed by CYP3A4 and CYP2D6, typically in the presence of oxygen and NADPH.

    N-oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

    Dehalogenation: Often carried out using reducing agents like zinc dust.

    Carboxylation: Requires carbon dioxide and a suitable base.

    Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium.

    Methoxylation: Involves methanol and a strong acid like sulfuric acid.

    N-dealkylation: Catalyzed by CYP3A4 and CYP2D6, often in the presence of oxygen and NADPH.

Major Products Formed: The major products formed from these reactions include various hydroxylated, N-oxidized, and dealkylated metabolites .

Scientific Research Applications

Therapeutic Use in Male Hypogonadism

Zuclomiphene is primarily studied for its effects on male hypogonadism, a condition characterized by low testosterone levels. It is often used off-label to increase testosterone levels and restore sperm counts in men.

Clinical Studies and Findings

  • Hormonal Effects : A study indicated that long-term clomiphene citrate therapy, which includes this compound, resulted in significant changes in hormone levels. In men receiving clomiphene citrate, the median concentration of this compound was found to be significantly higher than that of its counterpart, enclomiphene, with a ratio of approximately 20:1 . This suggests that this compound may play a predominant role in the hormonal alterations observed during treatment.
  • Sperm Preservation : In clinical trials comparing enclomiphene and testosterone treatments, men treated with enclomiphene maintained higher sperm counts compared to those receiving testosterone gel. This highlights this compound's potential as a fertility-preserving treatment option for men with secondary hypogonadism .
StudyTreatment GroupAverage Testosterone IncreaseSperm Count Change
Kaminetsky et al. (2013)EnclomipheneSignificant increaseMaintained sperm counts
Kim et al. (2015)Enclomiphene vs Testosterone GelNormal range achievedEnclomiphene: +11.7% density; Testosterone: -56.6%

Management of Side Effects in Prostate Cancer Treatment

This compound has also been investigated for its potential to mitigate the side effects associated with androgen deprivation therapy (ADT) in patients with metastatic castration-resistant prostate cancer (mCRPC).

Case Studies and Observations

  • Estrogenic Side Effects : ADT can lead to adverse effects such as hot flashes due to reduced estrogen levels. A Phase II study evaluated the use of this compound citrate to counteract these effects by acting as a weak estrogen agonist
    3
    .
    The findings suggested that this compound could help alleviate some of the discomfort caused by hormonal fluctuations during ADT.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is distinct from that of other clomiphene isomers, particularly concerning its half-life and estrogenic activity.

  • Half-Life : this compound has a longer half-life compared to enclomiphene, which may result in prolonged effects and side effects beyond the therapeutic window . This characteristic necessitates careful consideration when prescribing this compound for treatment.
  • Toxicological Properties : The different biochemical properties of this compound compared to enclomiphene indicate that it may have varying toxicological profiles, which could impact its safety and efficacy in clinical applications .

Comparison with Similar Compounds

Pharmacological Properties

Estrogenic vs. Anti-Estrogenic Activity

  • Zuclomiphene : Demonstrates mixed estrogenic and anti-estrogenic effects. In rat uterine models, it acts as a partial agonist, stimulating epithelial cell hypertrophy but with lower potency than estradiol (EC₅₀: 65 µg vs. 0.35 µg for estradiol) .
  • Enclomiphene : Primarily anti-estrogenic, blocking estradiol-induced uterine weight gain while weakly agonizing epithelial cell growth (EC₅₀: 25 µg) .
  • Clomiphene Citrate (Racemic Mixture) : Combines the effects of both isomers, resulting in net anti-estrogenic activity in reproductive tissues but estrogenic effects in bone and liver .

Antiviral Activity Against Ebola Virus (EBOV)

Both isomers inhibit EBOV entry and replication with similar potency:

Compound IC₅₀ (EBOV trVLP Infection) IC₅₀ (EBOV VLP Entry)
Clomiphene Citrate 1.2 µM 1.4 µM
This compound 1.0 µM 1.2 µM
Enclomiphene 1.0 µM 1.2 µM

Data derived from HEK 293T/17 cell assays .

Pharmacokinetic Profiles

Parameter This compound Enclomiphene Clomiphene Citrate
Half-Life ~30 days ~5 days ~10 hours
Tissue Persistence Prolonged (adipose, ocular) Short-lived Intermediate
Urinary Detection Up to 261 days post-dose <28 days post-dose ~14 days post-dose
Key Metabolites 4-Hydroxy-zuclomiphene 4-Hydroxy-enclomiphene Both metabolites

Data from preclinical and clinical studies .

Adverse Effects

  • This compound: Strongly associated with estrogenic side effects (e.g., mood disturbances, visual abnormalities) and prolonged detection in drug tests (Table 2) .
  • Enclomiphene : Better tolerated, with transient side effects (e.g., headache, nausea) .

Table 2. Urinary Detection of this compound Post-Clomiphene Administration

Subject This compound Concentration (pg/mL) Detection Day
13 1727 175.4
17 236.9 1762
24 151.5 LOD*

LOD (Limit of Detection) = 50 pg/mL .

Emerging Research Directions

  • Oncology : this compound is being evaluated in combination with sabizabulin for metastatic castration-resistant prostate cancer .
  • Neurobiology : Both isomers upregulate SNCA mRNA (encoding α-synuclein) in neuronal cells, implicating clomiphene in Parkinson’s disease pathways .
  • Infectious Diseases : Both isomers show promise as broad-spectrum antivirals against filoviruses (EBOV, Marburg) .

Biological Activity

Zuclomiphene (ZuC), a stereoisomer of clomiphene citrate, is primarily recognized for its role as an estrogen receptor agonist. This article delves into the biological activity of this compound, examining its effects on reproductive health, hormonal modulation, and potential therapeutic applications.

Overview of this compound

This compound is one of the two isomers of clomiphene citrate, with the other being enclomiphene (EnC). While EnC acts as an estrogen receptor antagonist, ZuC exhibits agonistic properties. This dual action contributes to its complex biological profile, influencing various physiological processes.

This compound's mechanism involves binding to estrogen receptors (ERs), primarily ERα and ERβ. Studies have shown that ZuC can stimulate ERα, leading to estrogenic effects at lower concentrations while exhibiting antagonistic properties at higher doses. This behavior suggests a nuanced role in modulating estrogenic activity in target tissues.

Table 1: Comparison of Biological Activities of Clomiphene Isomers

Isomer Estrogenic Activity Mechanism Effects on Hormones
This compound AgonistERα stimulationInhibits LH and testosterone secretion
Enclomiphene AntagonistERα inhibitionStimulates LH and testosterone secretion

Effects on Reproductive Health

Research indicates that this compound has significant effects on male reproductive health. A study involving immature male rats demonstrated that ZuC treatment inhibited testicular growth and spermatogenesis at various developmental stages. Specifically, ZuC was found to suppress the weight gain of reproductive organs and alter hormone levels, particularly luteinizing hormone (LH) and testosterone .

In a clinical context, this compound has been evaluated for its efficacy in treating secondary hypogonadism. A study involving baboons showed that administration of ZuC did not significantly increase serum testosterone levels but did lead to an increase in serum cholesterol levels . This contrasts with the effects observed with EnC and clomiphene, which effectively raised testosterone levels while reducing cholesterol.

Case Study: Infertility Treatment

A notable case involved a 30-year-old male athlete treated with clomiphene for infertility. After two months of treatment with clomiphene (containing both isomers), he tested positive for clomiphene several weeks post-treatment, highlighting the drug's lingering effects in the system . This underscores the importance of understanding the pharmacokinetics and biological activity of both isomers in clinical applications.

Clinical Applications and Research Findings

Recent studies have explored the potential of this compound in various therapeutic contexts:

  • Hormonal Modulation : Long-term clomiphene therapy has shown significant alterations in serum concentrations of both ZuC and EnC, with ZuC being predominant. This finding suggests that selective use of ZuC could be beneficial in managing conditions like hypogonadism without adversely affecting cholesterol levels .
  • Comparative Efficacy : In clinical trials comparing enclomiphene to testosterone therapy, enclomiphene demonstrated superior preservation of sperm count among treated men, suggesting that this compound's agonistic properties may contribute positively to fertility outcomes .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the pharmacokinetic profile of zuclomiphene in human subjects?

  • Methodological Answer: Use longitudinal cohort studies with repeated urine sampling to track this compound clearance. Ensure inclusion of control groups (e.g., placebo or enclomiphene cohorts) to isolate isomer-specific effects. Standardize urine specific gravity (SG) normalization to account for hydration variability . Follow guidelines for experimental reproducibility, such as detailing analytical methods (e.g., LC-MS/MS with LOD ≤50 pg/mL) and providing raw data in supplementary materials .

Q. What analytical techniques are most reliable for detecting this compound in biological samples?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity (LOD 50 pg/mL) and specificity for isomer differentiation. Validate methods using spiked matrices and cross-reference with isotopic labeling to confirm recovery rates. Report SG-normalized urinary concentrations to mitigate dilution effects .

Q. How can researchers ensure comprehensive literature reviews on this compound’s mechanisms?

  • Methodological Answer: Utilize academic databases (PubMed, SciFinder) and prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry). Focus on studies detailing isomer-specific estrogenic/anti-estrogenic activities and pharmacokinetic variability. Avoid non-peer-reviewed sources like .

Q. What statistical approaches are suitable for analyzing this compound’s variable urinary excretion data?

  • Methodological Answer: Apply nonparametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use survival analysis to model detection windows and Kaplan-Meier curves for clearance timelines. Address outliers via sensitivity analyses .

Q. How should ethical considerations be addressed in this compound trials involving human participants?

  • Methodological Answer: Obtain IRB approval and document informed consent, emphasizing potential long-term detection in urine. Follow protocols from for participant selection (e.g., exclusion criteria for adipose tissue variability) and ensure transparency in adverse effect reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound excretion data, such as undetectable-to-detectable fluctuations post-washout?

  • Methodological Answer: Investigate factors like enterohepatic recycling and adipose sequestration via lipid solubility (logP = 6.0). Use compartmental pharmacokinetic modeling to simulate slow-release kinetics. Validate hypotheses with fat biopsy correlations in animal models .

Q. What experimental designs can isolate this compound’s estrogenic effects from enclomiphene’s anti-estrogenic actions in vivo?

  • Methodological Answer: Employ CRISPR-edited estrogen receptor (ER)-negative cell lines or ER-knockout animal models. Co-administer selective ER modulators (SERMs) to block this compound-specific pathways. Measure downstream biomarkers (e.g., LH/FSH levels) to quantify hypothalamic-pituitary-axis modulation .

Q. How do confounding variables (e.g., BMI, hydration) impact this compound’s detection window in diverse populations?

  • Methodological Answer: Stratify participants by BMI and SG in subgroup analyses. Use multivariate regression to adjust for covariates. Replicate findings in cohorts with controlled hydration protocols .

Q. What methodologies improve reproducibility in this compound studies, given its lipophilicity and tissue sequestration?

  • Methodological Answer: Standardize lipid extraction protocols for tissue samples. Publish detailed chromatographic parameters (e.g., column type, mobile phase) and share raw spectra in open-access repositories. Cross-validate results across labs using blinded samples .

Q. How can researchers address this compound’s long-term pharmacodynamic effects despite its urinary clearance?

  • Methodological Answer: Conduct longitudinal studies tracking ER activation markers (e.g., endometrial thickness) months post-administration. Use PET imaging with ER-targeted radiotracers to visualize tissue-specific activity .

Properties

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRPKYJQBWNGO-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317947
Record name Zuclomiphene
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Molecular Weight

406.0 g/mol
Source PubChem
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Solubility

SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
Record name CLOMIPHENE
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Mechanism of Action

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.
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CAS No.

15690-55-8, 911-45-5
Record name Zuclomiphene
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Record name Zuclomiphene [USAN]
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Record name Zuclomiphene
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Melting Point

MP: 116.5-118 °C /CITRATE/
Record name CLOMIPHENE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Zuclomiphene
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Zuclomiphene
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Zuclomiphene
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Zuclomiphene
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Zuclomiphene
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Zuclomiphene

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